molecular formula C7H12F3NO B8098575 3-Trifluoromethoxy-cyclohexylamine

3-Trifluoromethoxy-cyclohexylamine

Cat. No.: B8098575
M. Wt: 183.17 g/mol
InChI Key: YHGBWJAXENLKKX-UHFFFAOYSA-N
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Description

3-Trifluoromethoxy-cyclohexylamine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a cyclohexylamine structure This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trifluoromethoxy-cyclohexylamine typically involves the following steps:

    Starting Material: The process begins with cyclohexanone, which undergoes a series of reactions to introduce the trifluoromethoxy group.

    Formation of Intermediate: Cyclohexanone is first converted to 3-trifluoromethoxy-cyclohexanone through a nucleophilic substitution reaction using trifluoromethoxy anion.

    Reduction: The intermediate 3-trifluoromethoxy-cyclohexanone is then reduced to 3-trifluoromethoxy-cyclohexanol using a reducing agent such as sodium borohydride.

    Amination: Finally, the alcohol is converted to the amine via an amination reaction, often using ammonia or an amine source under catalytic hydrogenation conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) are commonly used in the hydrogenation steps to ensure high selectivity and conversion rates.

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethoxy-cyclohexylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

3-Trifluoromethoxy-cyclohexylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 3-Trifluoromethoxy-cyclohexylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-cyclohexylamine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    3-Fluoro-cyclohexylamine: Contains a single fluorine atom instead of a trifluoromethoxy group.

    Cyclohexylamine: Lacks any substituent on the cyclohexane ring.

Uniqueness

3-Trifluoromethoxy-cyclohexylamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in chemical synthesis compared to its analogs. The trifluoromethoxy group also enhances the compound’s stability and lipophilicity, making it more suitable for applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

3-(trifluoromethoxy)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)12-6-3-1-2-5(11)4-6/h5-6H,1-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGBWJAXENLKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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